molecular formula C5H6Cl2N2 B1591761 2-(Chloromethyl)pyrazine hydrochloride CAS No. 210037-98-2

2-(Chloromethyl)pyrazine hydrochloride

Cat. No.: B1591761
CAS No.: 210037-98-2
M. Wt: 165.02 g/mol
InChI Key: AUUSNRMWSTXSAV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)pyrazine hydrochloride is an organohalide compound with the molecular formula C5H6Cl2N2. It is characterized by a pyrazine ring substituted with a chloromethyl group and is commonly used in various chemical reactions and industrial applications . This compound is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)pyrazine hydrochloride typically involves the chloromethylation of pyrazine. One common method includes the reaction of pyrazine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethyl derivative .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)pyrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrazines, pyrazine derivatives with various functional groups, and complex organic molecules used in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(Chloromethyl)pyrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)pyrazine hydrochloride involves its reactivity as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of drugs and other bioactive compounds .

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)pyrazine hydrochloride is unique due to its specific reactivity and the position of the chloromethyl group, which influences its chemical behavior and applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2-(chloromethyl)pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2.ClH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUSNRMWSTXSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596180
Record name 2-(Chloromethyl)pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210037-98-2
Record name 2-(Chloromethyl)pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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